

Meta-analysis of 6-Hydroxy-1-methylindolin-2-one studies

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Compound of Interest

Compound Name: 6-Hydroxy-1-methylindolin-2-one

CAS No.: 13383-73-8

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An In-Depth Technical Guide and Comparative Analysis of **6-Hydroxy-1-methylindolin-2-one** and its Analogs for Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

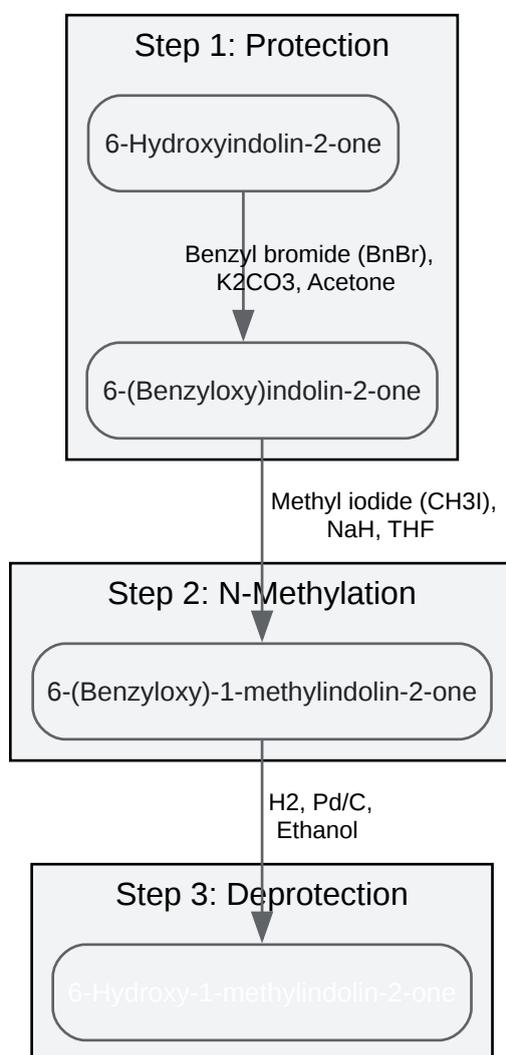
The indolin-2-one core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically successful drugs.^{[1][2]} Its unique structural and electronic properties allow it to interact with a wide array of biological targets, most notably protein kinases. This guide provides a comprehensive meta-analysis of **6-Hydroxy-1-methylindolin-2-one**, a specific derivative of this potent chemical family.

Due to the nascent stage of research on **6-Hydroxy-1-methylindolin-2-one**, this document adopts a broader analytical approach. By synthesizing data from closely related hydroxyindolinones and N-methylated analogs, we will construct a predictive profile of its therapeutic potential. This guide will explore its plausible synthesis, compare its inferred biological activities against established compounds, and provide detailed experimental frameworks for its evaluation. The primary therapeutic avenues under consideration are kinase inhibition, anti-inflammatory action, and antioxidant activity, reflecting the well-documented properties of the indolin-2-one class.

Part 1: Synthesis and Characterization

A plausible synthetic route for **6-Hydroxy-1-methylindolin-2-one** can be extrapolated from established methods for similar indolinone derivatives.[3][4][5][6] The proposed pathway involves the protection of the hydroxyl group, N-methylation, and subsequent deprotection.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **6-Hydroxy-1-methylindolin-2-one**.

Experimental Protocol: General Synthesis

- Protection of the Hydroxyl Group: To a solution of 6-hydroxyindolin-2-one in acetone, add potassium carbonate (K₂CO₃) and benzyl bromide (BnBr). Reflux the mixture for 12-24 hours

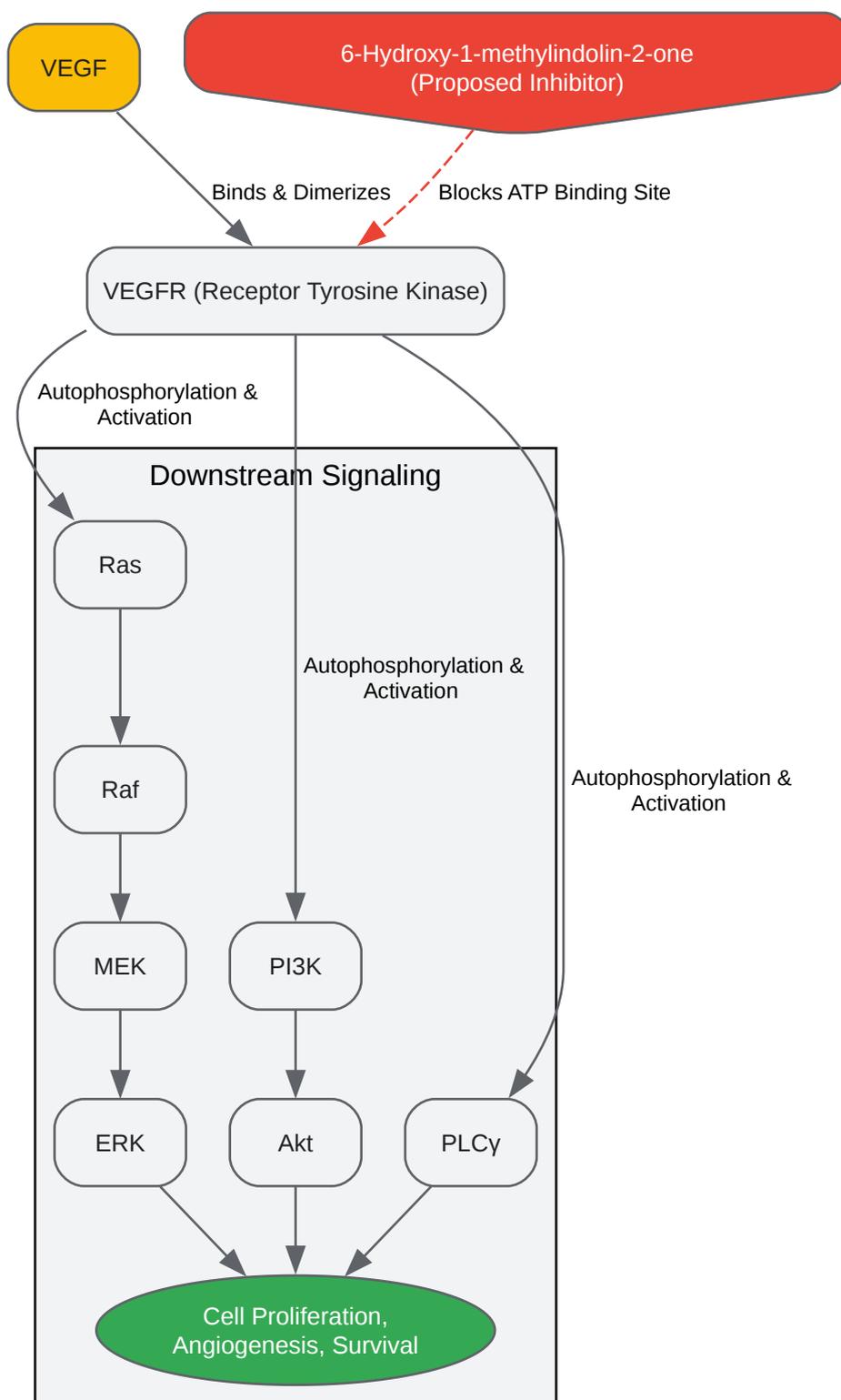
until the starting material is consumed (monitored by TLC). Filter the solid and concentrate the filtrate to obtain crude 6-(benzyloxy)indolin-2-one, which can be purified by column chromatography.

- N-Methylation: Suspend sodium hydride (NaH) in dry tetrahydrofuran (THF) under an inert atmosphere. Add the protected indolinone from the previous step dropwise at 0°C. After stirring for 30 minutes, add methyl iodide (CH₃I) and allow the reaction to warm to room temperature. Stir for 4-8 hours. Quench the reaction carefully with water and extract with an organic solvent. The resulting 6-(benzyloxy)-1-methylindolin-2-one is purified by chromatography.
- Deprotection: Dissolve the N-methylated product in ethanol and add a catalytic amount of palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete. Filter the catalyst through Celite and concentrate the solvent to yield the final product, **6-Hydroxy-1-methylindolin-2-one**.

Part 2: Comparative Analysis of Potential Biological Activities

Potential as a Kinase Inhibitor

The indolin-2-one scaffold is a cornerstone of modern kinase inhibitors, acting as an ATP-competitive agent by occupying the enzyme's active site.^{[1][7]} Prominent examples like Sunitinib (Sutent®) and Semaxanib (SU5416) have demonstrated the clinical viability of this class in oncology by targeting receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are crucial for tumor angiogenesis.^{[1][2][8][9]}



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Caption: Inhibition of the VEGFR signaling pathway by indolin-2-ones.

Table 1: Comparative Kinase Inhibitory Activity of Indolin-2-one Derivatives

Compound	Target Kinase(s)	IC ₅₀ (nM)	Reference
Sunitinib	VEGFR-2, PDGFR- β , c-KIT	9, 8, 4	[1]
Semaxanib (SU5416)	VEGFR-2, KIT	840, 4800	[2]
BIBF 1120 (Nintedanib)	VEGFR-2, PDGFR- α , FGFR-1	21, 59, 69	[8]
Compound 9 (Indolinone-based)	CDK-2	2.53 μ M (IC ₅₀)	[10]
Compound 20 (Indolinone-based)	EGFR, VEGFR-2	0.08 μ M, 0.13 μ M (IC ₅₀)	[10]

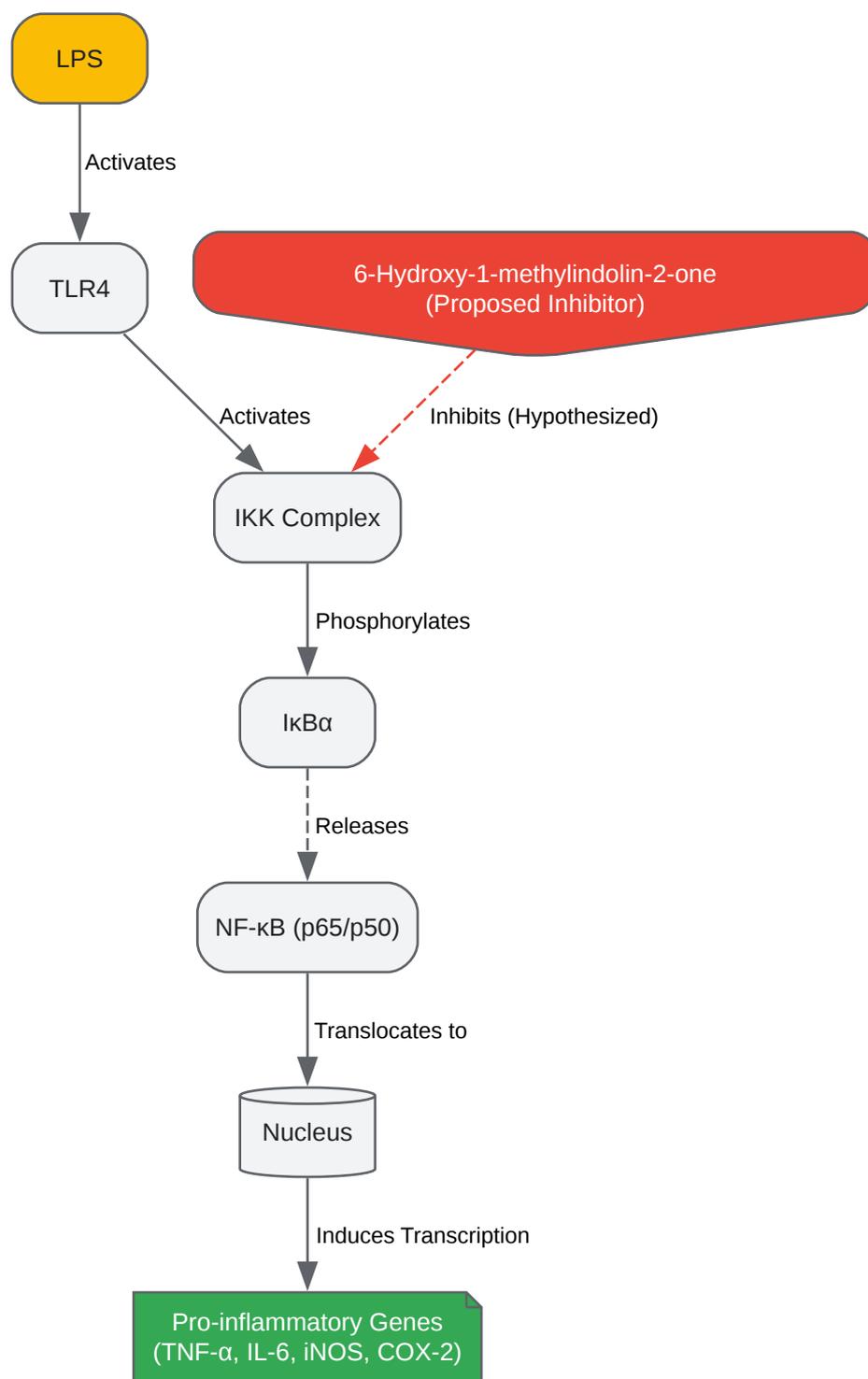
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

- Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the inhibition of kinase activity by detecting the phosphorylation of a substrate.
- Reagents: Kinase enzyme, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).
- Procedure:
 - Add the test compound (e.g., **6-Hydroxy-1-methylindolin-2-one**) at various concentrations to a 384-well plate.
 - Add the kinase and the biotinylated substrate peptide.
 - Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
 - Stop the reaction and add the detection reagents (europium-labeled antibody and SA-APC).

- Incubate to allow for binding.
- Read the plate on a TR-FRET compatible reader. The ratio of emission at 665 nm (APC) to 615 nm (europium) is proportional to the level of substrate phosphorylation.
- Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Potential as an Anti-inflammatory Agent

Indolinone derivatives have shown significant anti-inflammatory properties, often by inhibiting key inflammatory mediators and signaling pathways.^[11] Some analogs act as cyclooxygenase (COX) inhibitors, similar to traditional NSAIDs, while others modulate the production of pro-inflammatory cytokines like TNF- α and IL-6 by interfering with the NF- κ B signaling cascade.^[12]^[13]^[14]



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Caption: Inhibition of the NF-κB inflammatory pathway.

Table 2: Comparative Anti-inflammatory Activity of Indolinone Derivatives

Compound	Model	Endpoint	IC ₅₀ / Effect	Reference
Indoprofen	In vivo	COX Inhibition	Effective NSAID (withdrawn)	[12]
3-(3-hydroxyphenyl)-indolin-2-one	LPS-stimulated RAW264.7 cells	NO Production	~10 μM	[13]
3-(3-hydroxyphenyl)-indolin-2-one	LPS-stimulated RAW264.7 cells	TNF-α, IL-6 Suppression	Concentration-dependent	[13]
Indoline Derivatives	LPS-stimulated RAW264.7 cells	NO, TNF-α, IL-6	Active at 1 pM - 1 nM	[11]
UA-1 (Ursolic acid-indole)	LPS-stimulated RAW264.7 cells	NO Production	2.2 μM	[14]

Experimental Protocol: LPS-Induced Cytokine Production in Macrophages

- Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
- Treatment: Seed cells in a 96-well plate. Pre-treat with various concentrations of **6-Hydroxy-1-methylindolin-2-one** for 1 hour.
- Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 μg/mL) to the wells and incubate for 24 hours.
- Quantification:
 - Nitric Oxide (NO): Measure the accumulation of nitrite in the supernatant using the Griess reagent.
 - Cytokines (TNF-α, IL-6): Quantify the concentration of cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

- Data Analysis: Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-only control. Determine IC₅₀ values where applicable.

Potential as an Antioxidant Agent

The presence of a hydroxyl group on the indole ring is a key feature for antioxidant activity.[15] [16] Hydroxyindoles can act as potent radical scavengers, protecting cells from oxidative stress by donating a hydrogen atom to neutralize reactive oxygen species (ROS). This activity is crucial for preventing lipid peroxidation and mitigating forms of cell death like ferroptosis.[17] [18]

Table 3: Comparative Antioxidant Activity of Hydroxyindole Derivatives

Compound	Assay	Result (IC ₅₀ or Activity)	Reference
5-Hydroxyoxindole	DPPH Radical Scavenging	Potent activity	[16]
3-Hydroxyindole	Ferroptosis Inhibition (HT-22 cells)	Most potent among tested hydroxyindoles	[17]
6-Hydroxyindole	Ferroptosis Inhibition (HT-22 cells)	Less potent than 3-HI, more than 5-HI	[17]
5-Hydroxyindole	Lipid Peroxidation Inhibition	Effective, dependent on Vitamin E	[18]

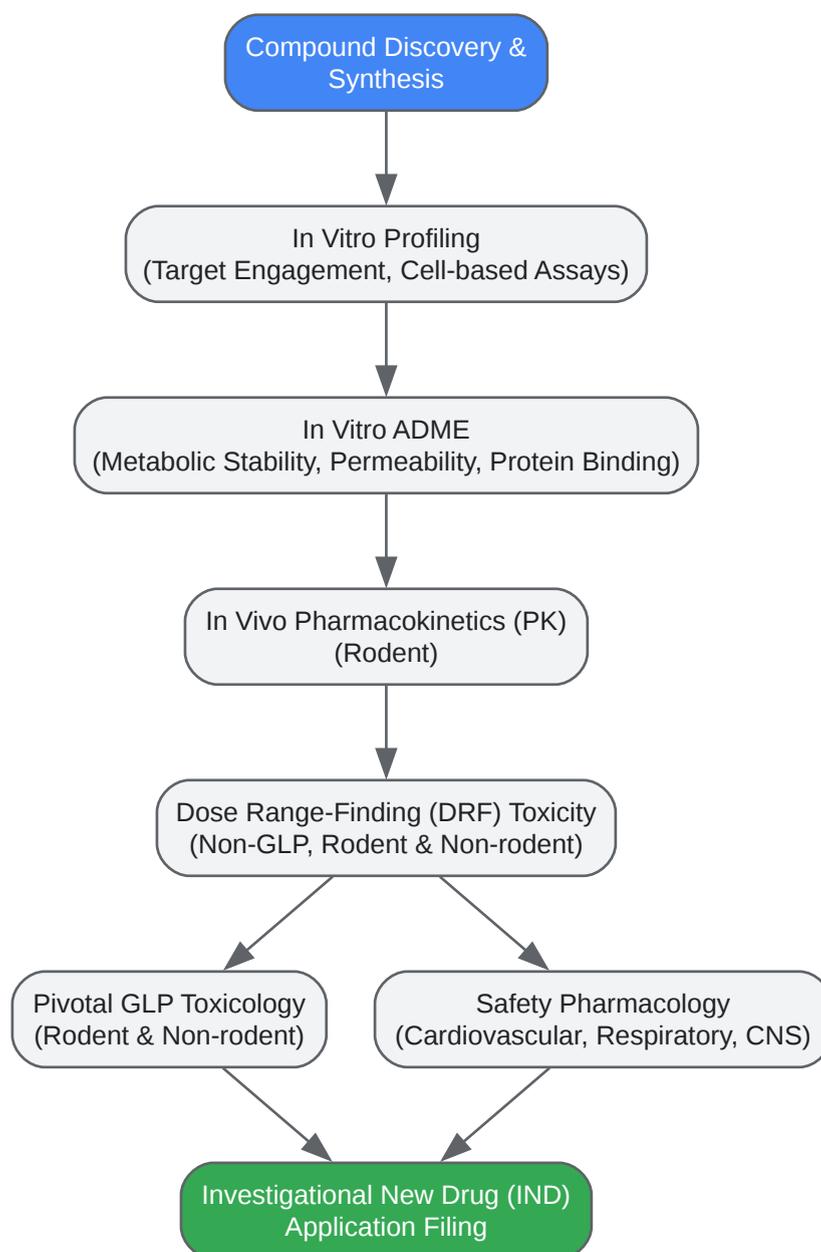
Experimental Protocol: DPPH Radical Scavenging Assay

- Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow.
- Reagents: DPPH solution in methanol, test compound dissolved in a suitable solvent (e.g., methanol or DMSO).
- Procedure:

- Add various concentrations of **6-Hydroxy-1-methylindolin-2-one** to a 96-well plate.
- Add the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at ~517 nm using a microplate reader.
- Data Analysis: Calculate the percentage of radical scavenging activity using the formula: $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Part 3: A Roadmap for Preclinical Development

Advancing a novel compound like **6-Hydroxy-1-methylindolin-2-one** from discovery to clinical trials requires a structured preclinical program compliant with regulatory guidelines such as Good Laboratory Practices (GLP).[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)



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Caption: Standard preclinical development workflow for a small molecule.

This workflow ensures that comprehensive data on the compound's pharmacology, pharmacokinetics, and toxicology are gathered to support a safe transition to human trials.[21]
[23]

Conclusion and Future Directions

While direct experimental data on **6-Hydroxy-1-methylindolin-2-one** remains limited, this meta-analytical guide provides a robust, evidence-based framework for understanding its potential. By drawing parallels with structurally related indolin-2-one derivatives, we can hypothesize that this compound may possess a compelling multi-modal activity profile, encompassing kinase inhibition, anti-inflammatory effects, and antioxidant properties.

The true therapeutic value of **6-Hydroxy-1-methylindolin-2-one** can only be unlocked through rigorous empirical validation. Future research should prioritize:

- **Broad-Panel Kinase Screening:** To identify primary and secondary kinase targets and establish its selectivity profile.
- **In-depth Anti-inflammatory Studies:** To elucidate its precise mechanism, moving from cellular models to in vivo models of inflammatory diseases.
- **Neuroprotective Evaluation:** To investigate its potential in models of oxidative stress-related neurodegenerative diseases, particularly focusing on its anti-ferroptotic capabilities.

The synthesis and protocols detailed herein provide a clear path forward for researchers to begin this critical validation work, potentially unveiling a new and versatile candidate for drug development.

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